![molecular formula C17H20ClNO3S B4620040 N-(3-chloro-2-methylphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B4620040.png)
N-(3-chloro-2-methylphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide
Overview
Description
N-(3-chloro-2-methylphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide, commonly known as CMEP, is a sulfonamide compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Scientific Research Applications
Urease Inhibition
Research indicates that derivatives of this compound could serve as potent urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is a critical process in the nitrogen cycle but also associated with several diseases in humans, including ulcers and kidney stones. Inhibitors of urease are therefore of significant interest for therapeutic applications.
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-2-methylphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function
Biochemical Pathways
The inhibition of the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme affects the fatty acid synthesis pathway . This disruption can lead to the cessation of essential cellular processes in Mycobacterium tuberculosis, affecting its growth and survival .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches the site of action .
Result of Action
The molecular and cellular effects of N-(3-chloro-2-methylphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide’s action primarily involve the disruption of fatty acid synthesis in Mycobacterium tuberculosis . This disruption can lead to the inhibition of bacterial growth and potentially, the death of the bacteria .
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-5-22-16-9-10-17(12(3)11(16)2)23(20,21)19-15-8-6-7-14(18)13(15)4/h6-10,19H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIPMVOTKUNJAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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